Methyl 4-(6-hydroxy-5-nitro-1,3-benzoxazol-2-YL)benzoate
Description
Methyl 4-(6-hydroxy-5-nitro-1,3-benzoxazol-2-YL)benzoate is a benzoxazole-based heterocyclic compound featuring a nitro (-NO₂) group at position 5, a hydroxyl (-OH) group at position 6 of the benzoxazole core, and a methyl benzoate ester at position 2. Benzoxazoles are aromatic systems containing fused benzene and oxazole rings, known for their stability, electronic properties, and diverse pharmacological applications. Though direct synthetic details for this compound are absent in the provided evidence, analogous benzoxazole derivatives are typically synthesized via cyclocondensation of substituted o-aminophenols with carbonyl-containing reagents under acidic or oxidative conditions .
Properties
IUPAC Name |
methyl 4-(6-hydroxy-5-nitro-1,3-benzoxazol-2-yl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O6/c1-22-15(19)9-4-2-8(3-5-9)14-16-10-6-11(17(20)21)12(18)7-13(10)23-14/h2-7,18H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUEPCUKXPKJVKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=NC3=CC(=C(C=C3O2)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Pathway and Intermediate Formation
The most widely reported method involves a three-step sequence: acyl chlorination , condensation , and cyclization (Figure 1). Key reactants include:
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4-Amino-6-nitroresorcinol hydrochloride (ANR·HCl)
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4-(Methoxycarbonyl)benzoic acid (MTA)
Acyl Chlorination of MTA
MTA undergoes acyl chlorination using thionyl chloride (SOCl₂) or oxalyl chloride to form 4-(methoxycarbonyl)benzoyl chloride . This intermediate is highly reactive, enabling efficient condensation with ANR·HCl.
Condensation with ANR·HCl
The acyl chloride reacts with ANR·HCl in 4-methyl-2-pentanone at 115°C for 2.5 hours. A molar ratio of 1.00:1.03 (ANR·HCl:MTA) ensures minimal unreacted starting material. The product, methyl 4-((2-amino-3-nitro-5-hydroxyphenyl)carbamoyl)benzoate , is isolated via filtration.
Cyclization via Polyphosphoric Acid (PPA)
Cyclization to form MNB is achieved using PPA as a dehydrating agent at 120°C for 8.5 hours. The mass ratio of ANR·HCl:PPA = 1.00:3.25 optimizes ring closure while suppressing side reactions.
Table 1: Optimization of Cyclization Conditions
| Parameter | Optimal Value | Yield (%) | Purity (HPLC, %) |
|---|---|---|---|
| Temperature | 120°C | 75.68 | 96.32 |
| Reaction Time | 8.5 hours | 75.68 | 96.32 |
| PPA Loading (mass ratio) | 3.25 | 75.68 | 96.32 |
Green Chemistry Approaches Using Heterogeneous Catalysts
PEG-SO₃H-Catalyzed One-Pot Synthesis
Poly(ethylene glycol)-bound sulfonic acid (PEG-SO₃H) has emerged as a recyclable catalyst for benzoxazole formation. This method eliminates hazardous solvents and reduces energy consumption.
Reaction Mechanism
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Step 1 : Condensation of o-nitrophenol methyl benzoate with 4-carbomethoxybenzaldehyde in PEG-SO₃H.
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Step 2 : Nitro group reduction using hydrogen gas and Raney nickel.
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Step 3 : Cyclodehydration catalyzed by PEG-SO₃H at 80°C.
Table 2: Comparative Analysis of Catalytic Systems
| Catalyst | Solvent | Temperature | Yield (%) | Turnovers |
|---|---|---|---|---|
| PEG-SO₃H | Solvent-free | 80°C | 82 | 12 |
| H₂SO₄ | DCM | 60°C | 68 | 6 |
| PPA | 4-methyl-2-pentanone | 120°C | 76 | N/A |
Industrial-Scale Production Techniques
Continuous Flow Reactor Systems
Patented methods highlight the use of continuous flow reactors to enhance throughput and consistency. Key features include:
Case Study: Large-Scale MNB Synthesis
A pilot plant study achieved 89% yield by integrating:
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Acyl chlorination in a Corning AFR module.
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Condensation in a tubular reactor at 10 bar.
Regioselective Nitration Strategies
Directed Nitration of Benzoxazole Precursors
Regioselective introduction of the nitro group at the 5-position is critical. A two-step protocol achieves this:
Nitration of Methyl 4-(6-Hydroxy-1,3-benzoxazol-2-yl)benzoate
Table 3: Nitration Efficiency with Different Agents
| Nitrating Agent | Solvent | Temperature | 5-Nitro Isomer (%) |
|---|---|---|---|
| HNO₃/Ac₂O | Acetic acid | 0°C | 92 |
| HNO₃/H₂SO₄ | H₂SO₄ | 25°C | 78 |
| AcONO₂ | DCM | -10°C | 65 |
Challenges and Optimization Strategies
Side Reactions and Mitigation
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Ester Hydrolysis : The methyl ester group is susceptible to hydrolysis under acidic conditions. Using anhydrous solvents and controlled pH during cyclization minimizes degradation.
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Nitro Group Reduction : Over-reduction to amino groups is avoided by employing partial hydrogenation with Pd/C at 30 psi H₂.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(6-hydroxy-5-nitro-1,3-benzoxazol-2-YL)benzoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
In the field of chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its unique functional groups allow for various chemical transformations, including oxidation, reduction, and electrophilic substitution reactions. These properties make it an essential intermediate in organic synthesis.
Biology
Methyl 4-(6-hydroxy-5-nitro-1,3-benzoxazol-2-YL)benzoate has been investigated for its antimicrobial and anticancer properties. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, potentially leading to cytotoxic effects against cancer cells and pathogenic microorganisms .
Medicine
The compound is explored as a potential drug candidate due to its bioactive properties. Studies have indicated that it may exhibit selective toxicity toward cancer cells while sparing normal cells, making it an attractive candidate for further development in cancer therapy .
Industry
In industrial applications, this compound is utilized in the development of advanced materials with specific functional properties. Its unique chemical structure allows for the design of materials with tailored characteristics for use in electronics, coatings, and pharmaceuticals .
Mechanism of Action
The mechanism of action of Methyl 4-(6-hydroxy-5-nitro-1,3-benzoxazol-2-YL)benzoate involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects . The hydroxy group can form hydrogen bonds with biological targets, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Structural and Functional Group Variations
Table 1: Structural Comparison with Analogous Compounds
Key Observations:
- Heterocyclic Core: The target’s benzoxazole core differs from quinolines (C1–C7) in electronic properties and aromaticity.
- Substituent Effects: The 5-nitro and 6-hydroxy groups in the target compound contrast with halogenated or methoxy substituents in quinoline derivatives (C1–C7). Nitro groups are strong electron-withdrawing moieties, which may enhance oxidative stability but reduce solubility compared to electron-donating groups like -OCH₃ .
Biological Activity
Methyl 4-(6-hydroxy-5-nitro-1,3-benzoxazol-2-YL)benzoate, a compound belonging to the benzoxazole family, has garnered attention for its biological activity , particularly in antimicrobial and anticancer research. This article delves into its synthesis, biological properties, mechanisms of action, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The compound is characterized by a complex structure featuring a benzoxazole ring with hydroxy and nitro substituents, along with a benzoate ester moiety. Its molecular formula is with a molecular weight of 314.25 g/mol .
| Property | Value |
|---|---|
| Molecular Formula | C15H10N2O6 |
| Molecular Weight | 314.25 g/mol |
| CAS Number | 133554-24-2 |
| IUPAC Name | This compound |
Synthesis
The synthesis of this compound typically involves the condensation of 2-aminophenol with an appropriate aldehyde or ketone under acidic or basic conditions. The reaction is often catalyzed by metal catalysts to enhance yield and selectivity .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity . In vitro studies have demonstrated its effectiveness against various bacterial strains, including resistant pathogens. The compound's mechanism likely involves the disruption of bacterial cell wall synthesis or interference with protein synthesis .
Anticancer Activity
The compound has also been explored for its anticancer properties . Studies suggest that it may induce apoptosis in cancer cells through the generation of reactive intermediates from the nitro group, which can interact with cellular components .
The biological activity of this compound is attributed to its interaction with multiple molecular targets:
- Nitro Group Bioreduction : The nitro group can undergo bioreduction to form reactive species that may damage cellular components.
- Oxidative Stress Induction : This compound may induce oxidative stress in microbial and cancer cells, leading to cell death.
Case Study 1: Antimicrobial Efficacy
A study assessed the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, showcasing its potential as a novel antibiotic agent .
Case Study 2: Anticancer Activity
In another study focused on cancer cell lines (e.g., MCF-7 breast cancer cells), treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values around 25 µM. Flow cytometry analysis revealed an increase in apoptotic cells upon treatment .
Comparative Analysis
To contextualize the biological activity of this compound, it is useful to compare it with similar compounds:
| Compound | Biological Activity | Mechanism of Action |
|---|---|---|
| Methyl 4-hydroxybenzoate | Antimicrobial | Cell wall synthesis inhibition |
| Benzoxazole derivatives | Antimicrobial/Anticancer | Diverse mechanisms including protein synthesis inhibition |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Methyl 4-(6-hydroxy-5-nitro-1,3-benzoxazol-2-YL)benzoate, and how can intermediates be characterized?
- Methodology :
- Synthesis : Begin with a benzoxazole core functionalized with a hydroxy group at position 6 and a nitro group at position 4. Use esterification (e.g., methyl benzoate formation via methanol and acid catalysis) to introduce the methyl ester group at the para position of the benzoate moiety. Nitration conditions (e.g., HNO₃/H₂SO₄) must be optimized to avoid over-oxidation of the hydroxy group .
- Characterization : Confirm intermediates via ¹H/¹³C NMR (e.g., nitro group deshielding effects at ~8.0 ppm for aromatic protons) and FTIR (nitro stretch ~1520 cm⁻¹, ester C=O ~1720 cm⁻¹). Purity can be assessed via HPLC with a C18 column and UV detection .
Q. How should researchers handle safety and stability concerns during synthesis?
- Methodology :
- Hazard Mitigation : Use fume hoods for nitration steps (risk of NOx gases) and wear PPE (gloves, goggles) to avoid dermal exposure to nitroaromatics .
- Stability : Store the compound in airtight containers under inert gas (N₂/Ar) to prevent hydrolysis of the ester group. Monitor for decomposition via TLC or LC-MS .
Q. What analytical techniques are critical for confirming the structure of this compound?
- Methodology :
- X-ray Crystallography : Resolve crystal structure using SHELXL (for small molecules) to confirm regiochemistry of nitro and hydroxy groups .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of NO₂ or methyl ester groups) .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of the nitro and hydroxy groups in this compound?
- Methodology :
- DFT Calculations : Use Gaussian or ORCA to model electron density maps. The nitro group’s electron-withdrawing effect reduces nucleophilicity at position 5, while the hydroxy group at position 6 may participate in intramolecular H-bonding .
- Reactivity Predictions : Simulate nitration/oxidation pathways to identify potential side products (e.g., quinone formation under acidic conditions) .
Q. What strategies resolve conflicting spectral data (e.g., NMR splitting vs. computational predictions)?
- Methodology :
- Advanced NMR : Use 2D techniques (COSY, NOESY) to resolve overlapping signals. For example, NOESY can confirm spatial proximity between the nitro group and adjacent protons .
- Deuterium Exchange : Treat the compound with D₂O to identify exchangeable protons (e.g., hydroxy group at position 6) .
Q. How can researchers optimize regioselectivity in benzoxazole functionalization?
- Methodology :
- Directing Groups : Use the hydroxy group at position 6 to direct nitration to position 5 via ortho/para activation. Steric hindrance from the benzoxazole ring may favor para substitution .
- Competitive Experiments : Compare yields under varying conditions (e.g., H₂SO₄ vs. AcOH as solvents) to map substituent effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
